Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl
Description
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTZBKSYGDDVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The one-pot four-component synthesis offers an efficient route to ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate derivatives. As reported by Tangeti et al., this method combines 6-methyl-4-hydroxy-2H-pyran-2-one, aryl amines, aromatic aldehydes, and pyridinium ylide in ethanol under reflux, catalyzed by triethylamine. The reaction proceeds via a cascade sequence:
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Condensation : 4-Hydroxy-6-methylpyranone reacts with benzylamine to form an enamine intermediate.
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Nucleophilic Addition : The enamine attacks the aromatic aldehyde, generating a Schiff base.
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Cyclization : Pyridinium ylide facilitates annulation, forming the tetrahydrofuropyridine core.
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Esterification : Ethanol acts as both solvent and esterifying agent, yielding the ethyl carboxylate.
Optimized Procedure
Table 1: Representative Yields and Characterization Data
This method achieves yields of 78–92% and is scalable to gram quantities. The hydrochloride salt forms during acidification, ensuring high purity.
Pictet–Spengler Cyclization
Semi-One-Pot Methodology
A semi-one-pot approach using the Pictet–Spengler reaction constructs the tetrahydrofuro[3,2-c]pyridine skeleton from 2-(5-methylfuran-2-yl)ethylamine and benzaldehyde. The process involves:
Reaction Optimization
Table 2: Pictet–Spengler Reaction Outcomes
| Entry | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 1 | 26 | 95 |
| 2 | 24 | 68 | 98 |
Extended reaction times improve yields due to complete intermediate consumption.
Cyclization of Pyridine Derivatives
General Cyclization Strategy
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride is alternatively synthesized via cyclization of pyridine precursors. A common protocol involves:
Industrial Scalability
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Catalyst : Lewis acids (e.g., ZnCl₂) enhance reaction rates.
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Solvent : Ethanol preferred for solubilizing intermediates.
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Multicomponent | Pictet–Spengler | Cyclization |
|---|---|---|---|
| Yield (%) | 78–92 | 26–68 | 70–75 |
| Reaction Time | 15–25 min | 1–24 h | 3–6 h |
| Purification | Column chromatography | Extraction | Recrystallization |
| Scalability | High | Moderate | High |
The multicomponent method excels in speed and yield, whereas the Pictet–Spengler approach allows modular substitution. Cyclization is robust but less atom-economical.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a critical step for further functionalization.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Saponification | Aqueous NaOH, reflux | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid |
This reaction is typically conducted under reflux with sodium hydroxide, enabling subsequent amide formation .
Amide Coupling
The hydrolyzed carboxylic acid reacts with amines to form carboxamide derivatives, a key step in drug discovery.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Amidation | Tetrahydro-2H-pyran-4-amine, DMF, room temperature | N-(Tetrahydro-2H-pyran-4-yl)carboxamide derivatives |
For example, coupling with tetrahydro-2H-pyran-4-amine produces derivatives like 5-benzyl-4,5,6,7-tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide , confirmed via H NMR and mass spectrometry .
N-Alkylation/Arylation
The nitrogen atom in the tetrahydrothienopyridine core undergoes nucleophilic substitution with aryl/heteroaryl halides.
| Substituent | Reagents/Conditions | Product |
|---|---|---|
| Benzyl | Benzyl bromide, KCO, DMF, 0°C to RT | 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives |
| 3-Fluorobenzyl | 3-Fluorobenzyl chloride, KCO, DMF | 5-(3-Fluorobenzyl) derivatives |
| Naphthyl | 2-Naphthoyl chloride, DMF | 5-(2-Naphthoyl) derivatives |
These reactions proceed via SN2 mechanisms, with yields ranging from 74% to 92% .
Stability and Reaction Optimization
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Temperature Sensitivity : Reactions are conducted at 0°C–25°C to prevent decomposition.
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Solvent Choice : DMF is preferred for its ability to dissolve both polar and nonpolar reactants .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in modular synthesis approaches for targeted therapeutics. Experimental data emphasize the importance of substituent choice in tuning biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of tetrahydrofuro[3,2-c]pyridine derivatives as anticancer agents. Research indicates that compounds with similar structural frameworks can inhibit cancer cell growth by targeting tubulin polymerization. For instance, derivatives based on the tetrahydrofuro[3,2-c]pyridine skeleton exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.1 to 4.7 μM .
1.2 Antitubulin Activity
Compounds derived from tetrahydrofuro[3,2-c]pyridine have been shown to bind to the colchicine site of tubulin, which is a critical mechanism for inhibiting cancer cell proliferation. This binding disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . The presence of specific substituents at strategic positions on the pyridine ring enhances this activity.
Biological Evaluation
2.1 Selective Cytotoxicity
Studies have demonstrated that ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl exhibits selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
2.2 Mechanism of Action
The mechanism of action involves the inhibition of tubulin polymerization and subsequent disruption of mitotic spindle formation during cell division. This action has been validated through various in vitro assays that measure the viability of treated cancer cells compared to untreated controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives:
| Substituent Position | Effect on Activity | IC50 Values (μM) |
|---|---|---|
| 6-position | Essential for potency | 1.1 - 4.7 |
| 3-cyano group | Enhances antiproliferative activity | 2.8 - 3.5 |
| N-methoxy/ethoxycarbonyl | Increases selectivity | >20 |
This table summarizes findings from recent studies that illustrate how modifications to the molecular structure can significantly influence biological activity.
Case Studies
4.1 Synthesis and Evaluation
A study by Beckers et al. synthesized several derivatives of tetrahydrofuro[3,2-c]pyridine and evaluated their anticancer properties against different cell lines including HeLa and L1210. The most potent compounds demonstrated IC50 values significantly lower than those of existing chemotherapeutics .
4.2 Clinical Implications
The findings suggest that these compounds could serve as lead candidates for further development into novel anticancer therapies. Their ability to selectively target cancer cells while minimizing effects on normal cells presents a promising avenue for improving therapeutic outcomes in oncology.
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to modulation of their activity . This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Ethyl 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylate HCl (CAS 1080026-94-3)
Structural Differences :
- Core Heterocycle: The thieno analog replaces the furan oxygen with sulfur, forming a thiophene ring.
- Molecular Formula: C₁₀H₁₃NO₂S·HCl (MW 247.79) vs. C₁₀H₁₃NO₃·HCl (estimated MW 231.68 for the furo compound) .
Pharmacological Activity :
- Thieno derivatives (e.g., Prasugrel impurities) exhibit potent antiplatelet activity by antagonizing ADP receptors. Compound C1 in a 2011 study showed superior activity to Ticlopidine .
- Furo analogs are less studied but may exhibit altered bioactivity due to oxygen’s electronegativity vs. sulfur’s polarizability.
Physicochemical Properties :
- Stability: Thiophene rings (thieno) are generally more stable than furan rings, which are prone to oxidation. This impacts storage conditions (thieno: room temperature; furo: may require inert atmospheres) .
- Solubility: Sulfur’s lipophilicity may enhance membrane permeability in thieno derivatives compared to furo analogs.
Commercial Availability :
Prasugrel Intermediate: 4,5,6,7-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridin-2-ol 2-Acetate (CAS 1151904-83-4)
Structural Differences :
Application :
- Serves as a key intermediate in Prasugrel synthesis, highlighting the pharmaceutical relevance of thienopyridine scaffolds .
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride (CAS 28783-41-7)
Comparison :
- Simpler Structure : Lacks the ethyl carboxylate group, reducing steric hindrance and altering reactivity.
- Purity : Available at 98% purity (J&K), indicating established synthetic protocols .
Tabulated Comparison of Key Compounds
Biological Activity
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis and biological evaluation of this compound, focusing on its antitumor properties and other pharmacological effects.
Chemical Structure and Synthesis
The compound is characterized by a fused heterocyclic structure that includes a tetrahydrofuro moiety and a pyridine ring. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications to enhance biological activity. Recent studies have reported various synthetic routes yielding derivatives with improved efficacy against cancer cell lines.
Anticancer Properties
Research has demonstrated that derivatives of tetrahydrofuro[3,2-c]pyridine exhibit potent anticancer activity. For instance, compounds with similar structures have shown IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines such as HeLa and L1210 cells. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
Table 1: Anticancer Activity of Tetrahydrofuro[3,2-c]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3a | HeLa | 1.1 | Tubulin polymerization inhibition |
| 3b | L1210 | 2.8 | Tubulin polymerization inhibition |
| 4 | CEM | 2.3 | Tubulin polymerization inhibition |
Selectivity Towards Cancer Cells
In vitro studies have indicated that these compounds exhibit selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which suggests a favorable therapeutic index. For example, IC50 values for normal PBMC were found to be greater than 20 μM, indicating minimal cytotoxicity in healthy cells .
Other Biological Activities
Beyond anticancer properties, tetrahydrofuro[3,2-c]pyridine derivatives have been evaluated for other pharmacological activities:
- Antibacterial Activity : Some derivatives have shown moderate antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Certain compounds demonstrate potential as anti-inflammatory agents by inhibiting cyclooxygenases (COX-1 and COX-2) and lipoxygenase pathways .
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
A study involving animal models treated with ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine derivatives showed significant tumor reduction compared to control groups. The study highlighted the importance of structural modifications in enhancing therapeutic outcomes.
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism of action through molecular docking studies. The results indicated strong binding affinity to tubulin at the colchicine site, corroborating the observed antiproliferative effects in vitro.
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl?
The Pictet–Spengler reaction is a key method, involving imine formation between 2-(furan-2-yl)ethylamine and aldehydes, followed by cyclization under acidic conditions. For example, benzaldehyde reacts with 2-(5-methylfuran-2-yl)ethylamine in acetonitrile, followed by HCl-mediated cyclization to yield the tetrahydrofuropyridine core . Alternative routes include acetylation and amidation steps for functionalization, as demonstrated in prasugrel synthesis .
Q. What analytical techniques are critical for structural confirmation of this compound?
- X-ray crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving hydrogen bonding and stereochemical details .
- NMR spectroscopy : H and C NMR verify regiochemistry and substituent positions.
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yields?
- Solvent selection : Toluene outperforms acetonitrile in cyclization reactions (58% vs. 26% yield) due to better stabilization of intermediates .
- Acid stoichiometry : 1.0–2.0 equivalents of HCl balance iminium cation stability and side reactions (e.g., tarring) .
- Temperature control : Moderate temperatures (70°C) minimize decomposition while enabling cyclization kinetics .
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., solvent, acid, time).
Q. How should researchers address contradictory yield data in similar reaction setups?
Contradictions often arise from subtle parameter differences:
- Solvent polarity : Acetonitrile’s high polarity may destabilize intermediates, reducing yields compared to toluene .
- Side reactions : Prolonged heating (>24 hours) in acetic acid with TsOH increases tarring, lowering yields despite extended reaction times .
- Analytical validation : Use LC-MS or H NMR to quantify byproducts and adjust purification protocols (e.g., column chromatography vs. recrystallization).
Q. What strategies enable enantioselective functionalization of the tetrahydrofuropyridine core?
- Iridium-catalyzed amination : Achieves 98% yield and high regioselectivity in DME solvent with crotyl acetate, forming (S)-5-(but-3-en-2-yl) derivatives .
- Chiral auxiliaries : Incorporate enantiopure aldehydes during Pictet–Spengler reactions to bias cyclization stereochemistry.
- Asymmetric hydrogenation : Apply chiral catalysts (e.g., BINAP-Ru complexes) to reduce double bonds in intermediates.
Q. What functionalization methodologies are applicable to this scaffold for bioactivity studies?
- Acetylation : Treat the free amine with acetic anhydride in acetonitrile and diisopropylethylamine to introduce acetyl groups .
- Amidation : React with α-cyclopropylcarbonyl-2-fluorobenzyl bromide in THF/NaCO to generate prodrug derivatives .
- Boc protection : Use tert-butyl dicarbonate to protect amines, enabling selective downstream modifications .
Data-Driven Insights
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Reaction Optimization Table (adapted from ):
Solvent Temp (°C) Acid (equiv) Time (h) Yield (%) Toluene 70 HCl (1.0) 2 58 Acetonitrile 50 HCl (2.0) 1.5 26 Acetic Acid 70 HCl (2.0) 3.5 48 -
Key Challenges :
- Tarring in acidic, high-temperature conditions .
- Instability of dihydrofuropyridine intermediates during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
